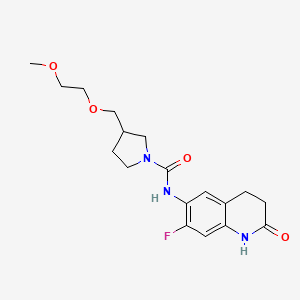![molecular formula C19H18N4O2 B7428081 N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide](/img/structure/B7428081.png)
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxypyrimidine moiety linked to an aminophenyl group, further connected to a propanamide chain. Its distinct chemical configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide typically involves a multi-step process One common method starts with the preparation of the phenoxypyrimidine core, which is then coupled with an aminophenyl derivativeThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA, altering its replication and transcription processes, thereby inhibiting the growth of tumor cells. Additionally, it can interfere with angiogenesis by targeting vascular endothelial growth factors, preventing the formation of new blood vessels required for tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide stands out due to its unique phenoxypyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of specificity in its interactions with molecular targets, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-17(24)21-14-8-10-15(11-9-14)22-19-20-13-12-18(23-19)25-16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,21,24)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQOXUAABMCHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC=CC(=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[Methyl-(8-nitroquinolin-4-yl)amino]methyl]benzamide](/img/structure/B7428003.png)
![2-[4-(8-Nitroquinolin-4-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7428012.png)
![2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide](/img/structure/B7428020.png)

![3-(cyanomethylsulfanyl)-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7428029.png)
![1-[[(8-Nitroquinolin-4-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7428031.png)
![4-(6-Fluoro-1-methylbenzimidazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7428052.png)
![methyl N-[4-[(2-acetyl-1,3-dihydroisoindol-5-yl)carbamoylamino]phenyl]carbamate](/img/structure/B7428063.png)
![2-[5-[[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-amine](/img/structure/B7428066.png)

![N-[2-(difluoromethoxy)-5-nitrophenyl]-N'-(3,5-dimethyl-1,2-oxazol-4-yl)oxamide](/img/structure/B7428076.png)
![methyl N-methyl-N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B7428087.png)
![1-[3-(2-Chlorophenyl)prop-2-ynyl-methylamino]-3-phenylpropan-2-ol](/img/structure/B7428094.png)
